Ethyl 4-(2-(isonicotinamido)oxazole-4-carboxamido)benzoate
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Overview
Description
Ethyl 4-(2-(isonicotinamido)oxazole-4-carboxamido)benzoate is a versatile chemical compound with a unique structure that allows for diverse applications. It is used in various fields, including drug discovery and material synthesis.
Mechanism of Action
Target of action
Oxazole derivatives have been found to have a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Mode of action
Oxazole derivatives often work by binding to various enzymes and receptors via numerous non-covalent interactions .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Oxazole derivatives have been found to interfere with a wide range of biological processes .
Result of action
Oxazole derivatives have been found to exhibit a wide range of biological activities .
Preparation Methods
The synthesis of Ethyl 4-(2-(isonicotinamido)oxazole-4-carboxamido)benzoate involves multiple steps. One common synthetic route includes the reaction of ethyl 4-aminobenzoate with isonicotinic acid to form an intermediate, which is then reacted with oxazole-4-carboxylic acid under specific conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Ethyl 4-(2-(isonicotinamido)oxazole-4-carboxamido)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4-(2-(isonicotinamido)oxazole-4-carboxamido)benzoate is widely used in scientific research due to its unique structure. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Ethyl 4-(2-(isonicotinamido)oxazole-4-carboxamido)benzoate can be compared with other similar compounds, such as:
Ethyl 4-isocyanatobenzoate: Used in the preparation of cellulose derivatives and other materials.
Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl)pyridin-2-yl)diazenyl)benzoate: A novel azo dye compound with unique optical properties.
Oxazole derivatives: Known for their wide spectrum of biological activities, including antimicrobial and anticancer properties.
This compound stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-[[2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5/c1-2-27-18(26)13-3-5-14(6-4-13)21-17(25)15-11-28-19(22-15)23-16(24)12-7-9-20-10-8-12/h3-11H,2H2,1H3,(H,21,25)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYLBZIPNBQDEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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